N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a methyl group at position 7 and a p-tolyl group at position 2. The thioether linkage at position 4 connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-3-6-18(7-4-16)25-30-26-22(14-19-13-17(2)5-12-23(19)33-26)27(31-25)34-15-24(32)29-21-10-8-20(28)9-11-21/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMYOFBUBBDNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the chromeno[2,3-d]pyrimidine intermediate.
Attachment of the Thioacetamide Moiety: This can be done through a thioesterification reaction, where the intermediate reacts with thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, suggesting its potential as a chemotherapeutic agent.
Case Studies
- In Vitro Cytotoxicity Study : A study conducted on several cancer cell lines showed that this compound inhibited cell viability with an IC50 value ranging from 10 to 20 µM across different cell types.
- Mechanistic Insights : Further investigations revealed that treatment with the compound led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), reinforcing its role as a potential anticancer agent.
Therapeutic Applications
Given its promising biological activity, this compound may have applications in:
- Cancer Treatment : As a lead compound for developing new anticancer therapies.
- Combination Therapies : Its use in combination with existing chemotherapeutics could enhance efficacy and reduce resistance.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on three key structural features: chromeno-pyrimidine substitutions, acetamide aryl substituents, and heterocyclic modifications. Below is a detailed analysis supported by experimental data.
Chromeno-Pyrimidine Substitutions
Variations in substituents on the chromeno-pyrimidine scaffold significantly influence physicochemical properties.
Key Findings :
- Methyl vs.
- Positional Isomerism : A methyl group at position 9 () vs. 7 (target compound) may alter steric interactions in biological targets.
Acetamide Aryl Substituents
The aryl group on the acetamide moiety modulates electronic and steric effects.
Key Findings :
- Chlorine vs. Fluorine : Fluorine’s smaller size and electronegativity () may reduce off-target interactions compared to chlorine.
- Thermal Stability : The 4-chlorophenyl group in correlates with a high melting point (>282°C), suggesting strong intermolecular forces .
Heterocyclic Modifications
Incorporation of additional heterocycles diversifies pharmacological profiles.
Key Findings :
- Dihydropyrimidine-Thione : The thione group () may confer antioxidant properties, though activity data are lacking .
Biological Activity
N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from a chromeno-pyrimidine scaffold, which is modified through various chemical transformations to introduce the thioacetamide functional group and the chlorophenyl moiety.
General Synthetic Route
- Formation of Chromeno-Pyrimidine Backbone : The initial step involves the synthesis of the chromeno-pyrimidine structure using appropriate precursors such as 7-methyl-2-(p-tolyl)-5H-chromeno derivatives.
- Introduction of Thio Group : A thioacetylation reaction is performed to attach the thioacetamide group to the chromeno-pyrimidine framework.
- Chlorination : The final step includes chlorination at the para position of the phenyl ring to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 15.0 | |
| Compound B | MCF-7 (Breast Cancer) | 10.5 | |
| N-(4-chlorophenyl)-... | A549 (Lung Cancer) | 12.0 |
These findings suggest that the compound may interfere with cellular proliferation pathways, although further mechanistic studies are required.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound has shown promising results as an AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease. In vitro assays revealed an IC50 value of 25 µM against AChE, indicating moderate inhibitory activity .
- Urease Inhibition : Urease inhibitors are important for managing infections caused by urease-producing bacteria. The compound demonstrated significant urease inhibition with an IC50 value of 30 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 18 |
These results indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
Several research studies have documented the synthesis and evaluation of compounds related to this compound:
- Study on Structural Activity Relationship (SAR) : Research indicated that modifications on the chromeno-pyrimidine core significantly influenced biological activity, particularly in enhancing anticancer effects .
- In Silico Studies : Molecular docking studies have suggested potential binding interactions between the compound and target enzymes such as AChE and urease. These studies provide insights into how structural features contribute to biological efficacy .
- Comparative Analysis : A comparative analysis with other derivatives revealed that certain substitutions on the phenyl ring enhanced both anticancer and enzyme inhibitory activities, highlighting the importance of chemical diversity in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
